![molecular formula C26H25N3O3 B2718457 3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005159-61-4](/img/structure/B2718457.png)
3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic molecule with distinctive structural features. This compound is characterized by the presence of an isoxazole ring fused to a pyrrolo structure and substituted with various aromatic groups, making it an intriguing subject for study in both organic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves a multi-step process:
Formation of Isoxazole Ring: : Starting with the preparation of isoxazole intermediates through cycloaddition reactions.
Substitution Reactions: : Incorporating the dimethylamino, phenyl, and o-tolyl groups via electrophilic aromatic substitution.
Ring Fusion: : Cyclization and fusion of the isoxazole ring to the pyrrolo structure under controlled reaction conditions, involving catalysts and solvents specific to the reactions.
Industrial Production Methods
Industrial production may rely on scalable synthetic routes with optimized yields and purity levels. These methods often involve automated synthesis reactors, stringent control over reaction parameters, and continuous monitoring to ensure consistent product quality.
化学反应分析
Types of Reactions
3-(4-(Dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione participates in various chemical reactions:
Oxidation: : The compound can undergo oxidation reactions, leading to modifications in its aromatic substituents or ring structure.
Reduction: : Reduction reactions can alter the functional groups attached to the core structure, affecting its reactivity and stability.
Substitution: : Electrophilic or nucleophilic substitution can occur at different positions on the aromatic rings and isoxazole moiety.
Common Reagents and Conditions
Typical reagents include strong oxidizing agents, reducing agents like sodium borohydride, and various nucleophiles/electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents such as acetonitrile or dichloromethane.
Major Products
The products of these reactions vary based on the specific reagents and conditions used but can include oxidized derivatives, reduced analogs, and substituted compounds with modified functional groups.
科学研究应用
3-(4-(Dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione has a broad range of applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules and materials.
Biology: : Its structural properties make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: : Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the production of specialty chemicals and advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action often involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids are common targets.
Pathways: : The compound can modulate biochemical pathways through competitive or non-competitive inhibition, binding to active sites, or altering the conformation of target molecules.
相似化合物的比较
Similar Compounds
3-(4-Aminophenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
3-(4-Hydroxyphenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Uniqueness
Structural Differences: : The presence of the dimethylamino group in 3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione imparts unique electronic properties and reactivity patterns.
Functional Implications: : These differences can influence the compound’s biological activity, making it distinct in its applications and effects compared to other similar compounds.
By delving into the intricacies of this compound, we can appreciate its multifaceted role across various scientific disciplines and its potential in advancing research and industrial applications.
属性
IUPAC Name |
3-[4-(dimethylamino)phenyl]-5-(2-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-17-9-7-8-12-21(17)28-25(30)22-23(18-13-15-19(16-14-18)27(2)3)29(32-24(22)26(28)31)20-10-5-4-6-11-20/h4-16,22-24H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHKDCZYNZGXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(7-allyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2718374.png)
![2-cyclopropyl-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2718377.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2718380.png)
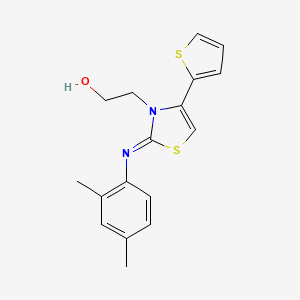
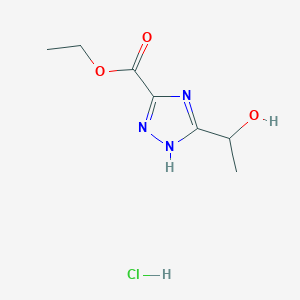
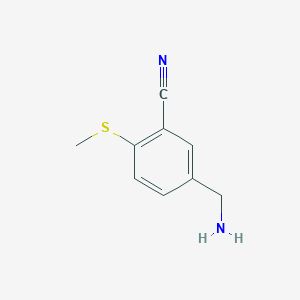
![Ethyl 3-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate](/img/structure/B2718384.png)
![Tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate](/img/structure/B2718385.png)
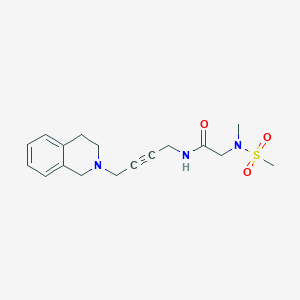
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2718387.png)
![3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(oxan-4-yl)urea](/img/structure/B2718393.png)
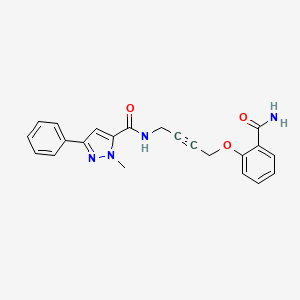
![4-(4-hydroxy-3-methoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2718395.png)
![N-[[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2718396.png)
